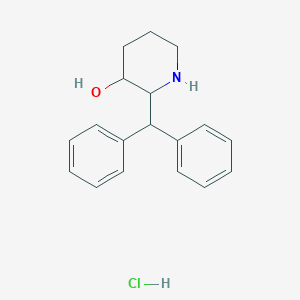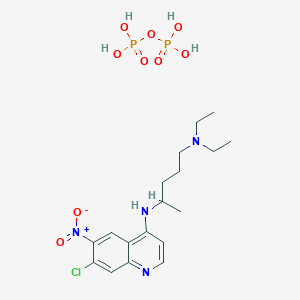
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate, also known as CPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study various cellular processes, including signal transduction, gene expression, and cell proliferation.
作用機序
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a cyclic nucleotide analog that acts as a potent activator of PKA. It binds to the regulatory subunit of PKA, causing the dissociation of the catalytic subunit and the subsequent activation of PKA. Activated PKA then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes. It has also been shown to inhibit cell proliferation in certain cancer cell lines. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been used to study the role of PKA in various cellular processes, including signal transduction, gene expression, and cell proliferation.
実験室実験の利点と制限
One of the advantages of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in lab experiments is its potency as a PKA activator. It has been shown to be more potent than other cyclic nucleotide analogs such as dibutyryl cAMP. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate also has a longer half-life than other cyclic nucleotide analogs, making it more stable in cell culture experiments. One limitation of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is its relatively high cost compared to other cyclic nucleotide analogs.
将来の方向性
There are several future directions for the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in scientific research. One area of interest is the role of PKA in cancer development and progression. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to inhibit cell proliferation in certain cancer cell lines, and further research could investigate its potential as a cancer treatment. Another area of interest is the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in tissue engineering and regenerative medicine. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, and further research could investigate its potential for tissue engineering applications.
合成法
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate can be synthesized by reacting 7-chloro-4-nitroquinoline-2(1H)-one with diethylamine and 1-methyl-4-bromo-2-butanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate.
科学的研究の応用
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been widely used in scientific research to study various cellular processes. It has been used to activate PKA and investigate its role in cellular signaling pathways. It has also been used to study gene expression and cell proliferation. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes.
特性
CAS番号 |
102259-64-3 |
|---|---|
製品名 |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate |
分子式 |
C18H29ClN4O9P2 |
分子量 |
542.8 g/mol |
IUPAC名 |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C18H25ClN4O2.H4O7P2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17;1-8(2,3)7-9(4,5)6/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6) |
InChIキー |
UVEFAJOQKPONDO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
同義語 |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline di phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




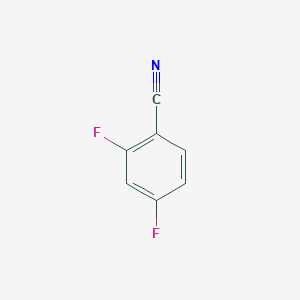
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
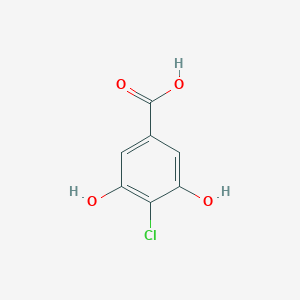
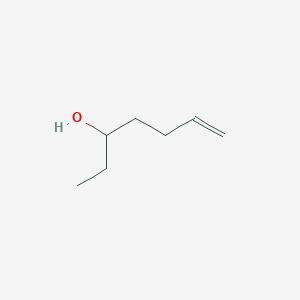

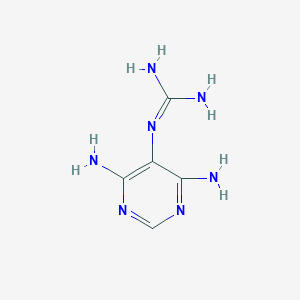
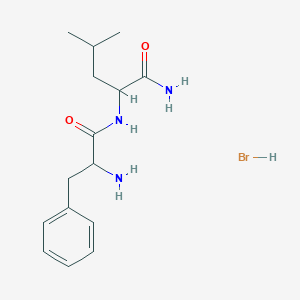
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
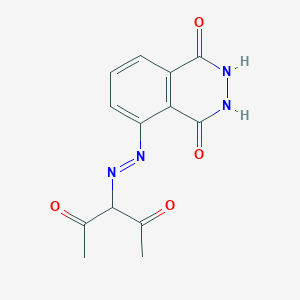

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

